molecular formula C9H11N3O2 B1399240 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid CAS No. 1316219-66-5

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

Cat. No. B1399240
M. Wt: 193.2 g/mol
InChI Key: VQKDEXQBTJRGNA-UHFFFAOYSA-N
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Description

“1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid” is a chemical compound that contains a pyridazine ring and a pyrrolidine ring . The pyridazine ring is characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity . The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists .


Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . The synthesis of pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones, which are pharmacologically active, has been achieved through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle. Its saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . The pyridazine ring is characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity .


Chemical Reactions Analysis

The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used, such as proline derivatives . The pyridazine ring can participate in π-π stacking interactions and robust dual hydrogen-bonding capacity, which can be important in drug-target interactions .


Physical And Chemical Properties Analysis

The pyrrolidine ring is characterized by its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . The pyridazine ring is characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity .

Scientific Research Applications

Chemical Synthesis and Reactions

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid and related compounds are involved in various chemical reactions and syntheses. For instance, they are used in the esterification of carboxylic acids, where they act as efficient coupling agents, leading to the selective production of esters in good yields (Won et al., 2007). Similarly, they play a role in the synthesis of pyrrolidin-1-oxyl fatty acids, which involves Michael addition, ring closure, and phase-transfer oxidation steps (Hideg & Lex, 1984).

Supramolecular Chemistry

In the realm of supramolecular chemistry, the structure and self-assembly of pyridazin-3-yl groups are studied. For example, the recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of pyrazinecarboxylic acids highlights the importance of hydrogen bonding in controlling self-assembly in these structures (Vishweshwar et al., 2002).

Medicinal Chemistry and Antioxidant Activity

Compounds with the pyridazin-3-yl group demonstrate potential in medicinal chemistry. For instance, derivatives of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown potent antioxidant activities, with some compounds exhibiting higher activity than ascorbic acid (Tumosienė et al., 2019).

Antimicrobial Activity

Pyrazolo[3,4-d]pyridazin derivatives, which relate to the 1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid structure, have demonstrated significant antimicrobial activities against a range of Gram-negative and Gram-positive bacteria and fungi (Akbas & Berber, 2005).

Future Directions

The pyrrolidine and pyridazine rings have been widely used in medicinal chemistry, and their unique properties make them attractive scaffolds for drug design . Future research could focus on exploring the potential of “1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid” in drug discovery and development.

properties

IUPAC Name

1-pyridazin-3-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-9(14)7-3-5-12(6-7)8-2-1-4-10-11-8/h1-2,4,7H,3,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKDEXQBTJRGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridazin-3-yl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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